molecular formula C7H5NO2S B1589459 6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 51856-25-8

6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No. B1589459
CAS RN: 51856-25-8
M. Wt: 167.19 g/mol
InChI Key: SEPXFZLYPWFMSY-UHFFFAOYSA-N
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Description

6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a chemical compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 6H-thieno[2,3-b]pyrrole-5-carboxylic acid is 1S/C7H5NO2S/c9-7(10)5-3-4-1-2-11-6(4)8-5/h1-3,8H,(H,9,10) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule .


Physical And Chemical Properties Analysis

6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a solid at room temperature . It has a predicted melting point of 132.56°C and a predicted boiling point of approximately 437.4°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm3 and a predicted refractive index of n20D 1.79 .

Scientific Research Applications

Organic Chemistry and Medicinal Chemistry

Thieno[2,3-b]pyrroles represent isosteric analogs of indoles that are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity . The most studied among them are amides of thieno[2,3-b]pyrrole-5-carboxylic acids, some of which have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, the chikungunya virus, as well as antagonists of histamine Н4 receptor and gonadotropin-releasing hormone (GnRH) .

Materials Science

While the furopyrroles are known for their pharmacological activity, thiazolothiazoles have become of interest to materials science .

Synthesis of Heteropentalenes

The synthetic methods leading to furo[3,2-b]pyrroles and thiazolo[5,4-d]thiazoles are reviewed. Furo-, thieno- and seleno[3,2-b]pyrroles are related to heteropentalenes, containing two heteroatoms in the entire structure, one each per core .

Inhibitor of Alphaviruses

Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry. For example, thieno[3,2-b]pyrrole-5-carboxamides inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity .

Fragment-Based Approach on Malate Synthase

A fragment-based approach on malate synthase (GlcB) from Mycobacterium tuberculosis has been used and several novel binding chemotypes have been discovered .

Synthesis of Carboxylated Thieno[2,3-b]pyrroles

1-Substituted 5-chloro-4-formylpyrrole-3-carboxylates reacted with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature, forming 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation and, finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7(10)5-3-4-1-2-11-6(4)8-5/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPXFZLYPWFMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469565
Record name 6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-thieno[2,3-b]pyrrole-5-carboxylic acid

CAS RN

51856-25-8
Record name 6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Sommen, A Comel, G Kirsch - Tetrahedron, 2003 - Elsevier
Thieno[2,3-b]pyrroles 4 can easily be synthesised in two different ways by using phenyl isothiocyanate and activated methylene compounds. The priority of the formation of the …
Number of citations: 88 www.sciencedirect.com
DV Ferraris, T Tsukamoto - Current pharmaceutical design, 2011 - ingentaconnect.com
D-Amino acid oxidase (DAAO) catalyzes the oxidative metabolism of D-amino acids including D-serine, a full agonist at the allosteric glycine binding site of the NMDA receptor. D-serine …
Number of citations: 75 www.ingentaconnect.com
JD Venable, H Cai, W Chai, CA Dvorak… - Journal of medicinal …, 2005 - ACS Publications
Three series of H 4 receptor ligands, derived from indoly-2-yl-(4-methyl-piperazin-1-yl)-methanones, have been synthesized and their structure−activity relationships evaluated for …
Number of citations: 165 pubs.acs.org
AM Birch, PW Kenny, NG Oikonomakos… - Bioorganic & medicinal …, 2007 - Elsevier
A series of substituted 3,4-dihydro-2-quinolone glycogen phosphorylase inhibitors, which have potential as antidiabetic agents, is described. Initial members of the series showed good …
Number of citations: 48 www.sciencedirect.com
X Ye, X Zhang, L Hao, Q Lin, Y Bao - Fermentation, 2023 - mdpi.com
Passion fruit wine is a popular fruit wine because of its unique aroma. However, the roles of microorganisms in different fermentation methods, particularly their contributions to aroma …
Number of citations: 1 www.mdpi.com

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